molecular formula C19H16N2O5 B2710314 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953206-14-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2710314
CAS No.: 953206-14-9
M. Wt: 352.346
InChI Key: XCIULNGRKKRTKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . Another study reported the synthesis of a related compound via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title molecule in one study consisted of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, one study reported the use of a Pd-catalyzed C-N cross-coupling reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, all the derivatives of a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides obey Lipinski’s rule of five and have good bioactive scores .

Scientific Research Applications

Novel Antioxidant and Anti-inflammatory Compounds

A study by Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, evaluating them for their anti-inflammatory and antioxidant activities. This research indicates the potential use of structurally related compounds in developing treatments for inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).

Heterocyclic Compounds in Organic Synthesis

Lazareva et al. (2017) explored the silylation of N-(2-hydroxyphenyl)acetamide, leading to heterocyclic compounds with potential applications in organic synthesis and materials science. This suggests that the chemical manipulation of acetamide derivatives can yield compounds with unique physical and chemical properties, useful in various scientific fields (Lazareva et al., 2017).

Allelochemical Transformation Products

Research by Fomsgaard et al. (2004) reviewed microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, highlighting the ecological and agricultural significance of such compounds. This study underscores the importance of understanding the environmental fate and biological activity of heterocyclic acetamides in agricultural sciences (Fomsgaard et al., 2004).

Mechanism of Action

While the specific mechanism of action for “N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide” is not available, substituted cinnamides, which are structurally similar, have been found to exhibit a variety of biological activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant activities .

Future Directions

The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-5-2-12(3-6-15)17-9-14(21-26-17)10-19(22)20-13-4-7-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIULNGRKKRTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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